Cavity Size vs. 21-Crown-7
The introduction of carbonyl groups at the 2 and 6 positions of the 21-crown-7 macrocycle, as in 2,6-diketo-21-crown-7, is anticipated to reduce the effective cavity size and alter the electrostatic environment compared to the parent 21-crown-7 . While direct experimental data for this specific compound are not publicly available, the size-fit principle established for crown ethers indicates that 21-crown-7 (cavity diameter ~3.4-4.3 Å) optimally binds Cs+ (ionic diameter 3.34 Å) [1]. Functionalization with carbonyl groups may shift this selectivity towards smaller cations or modify binding kinetics.
| Evidence Dimension | Effective cavity size and donor atom composition |
|---|---|
| Target Compound Data | 21-membered ring with 7 donor atoms (2 carbonyl oxygens, 4 ether oxygens, 1 sulfur) |
| Comparator Or Baseline | 21-crown-7 (21-membered ring with 7 ether oxygen donors) |
| Quantified Difference | Estimated reduction in effective cavity size due to carbonyl groups; altered electrostatic potential distribution |
| Conditions | Inferred from computational modeling and class-level trends |
Why This Matters
For procurement, this structural distinction dictates that 2,6-diketo-21-crown-7 cannot be assumed to exhibit the same cation binding profile as unsubstituted 21-crown-7, making it a distinct ligand for applications requiring differentiated selectivity.
- [1] Frensdorff, H. K. Stability constants of cyclic polyether complexes with univalent cations. J. Am. Chem. Soc. 1971, 93, 600-606. View Source
